Alisol G

Catalog No.
S003225
CAS No.
155521-46-3
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisol G

CAS Number

155521-46-3

Product Name

Alisol G

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1

InChI Key

WLNDANGOFVYODW-XCXJHVMUSA-N

SMILES

Array

Canonical SMILES

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O

Alisol G is a natural product extracted from Rhizoma Alismatis.

Alisol G (CAS 155521-46-3) is a highly purified, naturally occurring protostane-type tetracyclic triterpenoid originally isolated from the rhizome of Alisma orientale . Structurally characterized by its distinct stereochemistry and oxygenation pattern, it serves as a critical reference standard and bioactive tool compound in advanced pharmacological research[1]. Unlike crude Alismatis rhizoma extracts, which suffer from batch-to-batch variability and complex multi-component interference, procurement of high-purity Alisol G (≥98% via HPLC) ensures absolute reproducibility in sensitive in vitro assays . It is primarily utilized as a potent non-steroidal Farnesoid X Receptor (FXR) agonist, a targeted inhibitor of Hepatitis B virus (HBV) surface antigen secretion, and a modulator of lipid metabolism, making it an indispensable material for drug discovery pipelines focused on metabolic syndrome, cholestasis, and viral hepatitis [2].

Substituting Alisol G with crude Alisma extracts, common triterpenoids, or closely related in-class analogs like Alisol A or Alisol B fundamentally compromises assay integrity and mechanistic specificity [1]. While Alisol A and B are more abundant and frequently used as generic markers for Alisma species, they exhibit vastly different binding affinities and pharmacological profiles [2]. For example, Alisol G possesses a specific structural configuration that confers nanomolar-level agonism at the Farnesoid X Receptor (FXR) and sub-micromolar inhibition of HBV antigen secretion—potencies that are often an order of magnitude stronger than those of Alisol A or its acetate derivatives [3]. Furthermore, utilizing crude mixtures introduces competing compounds that can agonize off-target nuclear receptors or induce non-specific cytotoxicity, confounding data in precision metabolic and antiviral models[1]. Consequently, procuring the exact Alisol G molecule is mandatory for isolating specific FXR-mediated or PCSK9-inhibitory pathways without structural cross-reactivity [3].

Potent Farnesoid X Receptor (FXR) Agonism

Alisol G demonstrates exceptionally high binding affinity and agonistic activity toward the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid homeostasis [1]. In vitro assays reveal that Alisol G activates FXR with an EC50 ranging from 0.09 μM (90 nM) to 0.94 μM, significantly outperforming generic baseline bile acids like CDCA, which typically operate in the micromolar range (>10 μM) [1]. This places Alisol G among the most potent naturally derived, non-steroidal FXR agonists available for metabolic disease modeling [2].

Evidence DimensionFXR Agonism (EC50)
Target Compound Data0.09 μM to 0.94 μM
Comparator Or BaselineStandard bile acids / generic triterpenoids (>10 μM)
Quantified DifferenceUp to 100-fold higher potency
ConditionsIn vitro FXR reporter gene assay

Enables researchers to probe FXR-mediated pathways in NASH and cholestasis models at nanomolar concentrations without steroidal off-target effects.

Sub-Micromolar Inhibition of Hepatitis B Surface Antigen (HBsAg) Secretion

In antiviral screening models, Alisol G exhibits highly specific and potent inhibition of Hepatitis B virus (HBV) surface antigen (HBsAg) secretion . When tested in the HepG2.2.15 cell line, Alisol G achieved an IC50 of 0.6 μM . In stark contrast, closely related protostane triterpenoids and derivatives tested in the same system demonstrated significantly weaker activity, with IC50 values ranging from 2.3 μM to 15.4 μM [1]. This quantitative advantage highlights the structural necessity of Alisol G's specific configuration for maximal antiviral efficacy [1].

Evidence DimensionHBsAg Secretion Inhibition (IC50)
Target Compound Data0.6 μM
Comparator Or BaselineOther protostane triterpenoids (2.3 μM to 15.4 μM)
Quantified Difference3.8-fold to 25-fold greater inhibitory potency
ConditionsHepG2.2.15 human hepatoma cell line in vitro assay

Provides virologists with a highly potent, specific tool compound for investigating HBV antigen secretion pathways, outperforming close analogs by up to an order of magnitude.

Targeted PCSK9 Inhibition for LDL Uptake Enhancement

Alisol G functions as a targeted modulator of lipid metabolism by inhibiting Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9), thereby enhancing low-density lipoprotein (LDL) uptake [1]. In HepG2 cell models, Alisol G demonstrated a PCSK9 inhibition rate reaching 55.6%, which directly correlated with a significant increase in LDLR mRNA and protein expression [1]. This mechanism-specific activity distinguishes Alisol G from generic statins and other triterpenoids that do not effectively suppress the PCSK9 axis, making it a specialized precursor for novel hypolipidemic agent development[1].

Evidence DimensionPCSK9 Inhibition Rate
Target Compound Data55.6% inhibition
Comparator Or BaselineBaseline control / non-specific triterpenoids (minimal PCSK9 suppression)
Quantified DifferenceSignificant targeted suppression of PCSK9 mRNA/protein
ConditionsHepG2 cell LDL uptake model

Offers a distinct, mechanism-specific reference material for hyperlipidemia research targeting the PCSK9/LDLR axis rather than generic cholesterol synthesis pathways.

Quantifiable Anti-Proliferative Potency in Solid Tumor Models

Alisol G serves as a reliable quantitative benchmark for the anti-proliferative activity of protostane triterpenoids against solid human tumor cell lines[1]. In standard 72-hour viability assays, Alisol G yielded IC50 values of 11.5 ± 1.7 μM against H460 (non-small cell lung cancer), 16.3 ± 0.9 μM against MCF-7 (breast cancer), and 11.7 ± 1.7 μM against PC-3 (prostate cancer) cells[1]. Compared to Alisol A, which often induces minimal apoptosis and requires higher concentrations to achieve similar cell cycle arrest, Alisol G provides a stronger, more reproducible cytotoxic baseline for structure-activity relationship (SAR) studies [2].

Evidence DimensionCytotoxicity (IC50) against H460 and PC-3 cells
Target Compound Data11.5 μM (H460) and 11.7 μM (PC-3)
Comparator Or BaselineAlisol A (minimal apoptosis / higher IC50 threshold)
Quantified DifferenceStronger, quantifiable micromolar cytotoxicity
Conditions72-hour in vitro cell viability assay

Establishes Alisol G as a viable, quantifiable reference standard for screening protostane-type triterpenoids in lung and prostate cancer models.

Non-Steroidal FXR Agonist Screening in NASH Models

Due to its nanomolar-level EC50 (0.09 μM) [1], Alisol G is a highly suited procurement choice for researchers requiring a potent, non-steroidal Farnesoid X Receptor (FXR) agonist. It is directly applicable for in vitro and in vivo models of non-alcoholic steatohepatitis (NASH) and cholestasis, where avoiding the off-target steroidal effects of traditional bile acids is critical for clean data generation[1].

Antiviral Drug Discovery Targeting HBV Secretion

With an established IC50 of 0.6 μM against HBsAg secretion in HepG2.2.15 cells , Alisol G is an essential tool compound for virology labs. It should be prioritized over other Alisol derivatives when investigating the specific cellular mechanisms of Hepatitis B virus antigen transport and secretion, serving as a highly potent positive control.

PCSK9-Targeted Lipid Lowering Investigations

Alisol G's demonstrated ability to inhibit PCSK9 by over 55% and upregulate LDLR expression makes it a highly valuable molecular probe for cardiovascular pharmacology [2]. Procurement of this specific compound enables researchers to isolate the PCSK9/LDLR axis in HepG2 lipid uptake models, differentiating their studies from standard HMG-CoA reductase inhibitor (statin) research [2].

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 Da

Monoisotopic Mass

472.35526001 Da

Heavy Atom Count

34

Dates

Last modified: 08-15-2023
[1]. Zhen-Peng Mai, et al. Biotransformation of alisol G by Penicillium janthinellum and the hCE2 inhibitory effects of its metabolites. Phytochemistry Letters, Volume 13, September 2015, Pages 228–233.

Explore Compound Types